molecular formula C9H13NO B1278811 (R)-(-)-1-Amino-1-phenyl-2-methoxyethane CAS No. 64715-85-1

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Cat. No. B1278811
CAS RN: 64715-85-1
M. Wt: 151.21 g/mol
InChI Key: CMTDMIYJXVBUDX-VIFPVBQESA-N
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Description

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is an intermediate compound that plays a crucial role in the asymmetric synthesis of various phosphonate derivatives. This compound is utilized as a building block in the creation of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate, which can lead to the formation of several biologically active phosphonate compounds, such as phosphoamino acid esters and phosphoamino acids .

Synthesis Analysis

The synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a key step in the production of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate. The process involves the addition of diethyl phosphite to an enamine or imine intermediate, followed by a series of stereoselective reactions that ensure the enantioselectivity of the final product. The synthesis route is characterized by reactions such as O-alkylation, reductive cleavage, nitrogen deprotection, and etherification .

Molecular Structure Analysis

The molecular structure of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is defined by its chiral center, which imparts the molecule with its (R)-configuration. This chiral center is crucial for the enantioselective properties of the compound, which in turn affect the stereochemistry of the subsequent phosphonate derivatives synthesized from it .

Chemical Reactions Analysis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is involved in various chemical reactions that lead to the formation of different phosphonate products. These reactions include the addition to CN and CO groups, miscellaneous addition reactions, and stereoselective reactions that are both diastereoselective and enantioselective. The compound's reactivity is essential for the synthesis of a wide range of phosphonate derivatives with potential biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane are not detailed in the provided papers, such properties typically include solubility, melting point, boiling point, and optical rotation. These properties are influenced by the molecular structure of the compound, particularly its functional groups and chiral center. Understanding these properties is important for handling the compound and optimizing its use in chemical synthesis .

Case Studies

Although no specific case studies are mentioned in the provided papers, the synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and its derivatives is likely to be of interest in the field of medicinal chemistry, where enantiomerically pure compounds are often sought for their selective biological activities. The synthesis method described in paper could serve as a case study for the development of new synthetic routes to chiral phosphonate compounds.

In a separate study, the synthesis of 2-amino-1-(4'-methoxyphenyl)-propane starting from p-anisaldehyde is described, which involves key reactions such as Horner–Wadsworth–Emmons olefination and Hoffmann degradation. Although this compound is structurally similar to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, it serves as an example of the diverse synthetic approaches that can be taken to synthesize amino-phenyl-methoxyethane derivatives .

Scientific Research Applications

Asymmetric Synthesis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane plays a crucial role in asymmetric synthesis. For instance, it is an intermediate in the synthesis of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate, which is a key component in various stereoselective reactions. This compound is involved in the formation of several derivatives like phosphoalanine, phosphoserine, and phosphoglutamic acid, highlighting its versatility in creating complex organic molecules (Smith, Yager, Phillips, & Taylor, 2003).

Chiral Derivatizing Agent

The compound serves as a chiral derivatizing agent. For example, its derivatives, obtained from reactions with different chiral acids, are distinguishable by their fluorine NMR properties. This demonstrates its utility in the field of stereoisomerism, particularly in analyzing the stereochemical properties of various molecules (Hamman, 1989).

Solvolysis Studies

It is also significant in solvolysis studies. For instance, the acid-catalyzed solvolysis of (R)-1-phenyl-1-methoxyethane has been a subject of research, providing insights into the reaction mechanisms and the role of ion-molecule pair intermediates. Such studies are crucial for understanding the fundamental processes in organic chemistry (Thibblin, 1993).

Pharmacological Applications

While excluding information related to drug use and dosage, it's worth noting that derivatives of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane have been explored for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives show potential in beta-adrenergic and anti-arrhythmic properties (Griffin, 2001).

Catalysis and Synthesis

The compound is a key player in various catalytic and synthetic processes. For instance, it's involved in the asymmetric addition of diethylzinc to aldehydes, indicating its role in producing chiral molecules with high enantioselectivity. Such applications are essential in the synthesis of complex organic compounds and pharmaceuticals (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).

properties

IUPAC Name

(1R)-2-methoxy-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDMIYJXVBUDX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452029
Record name (1R)-2-Methoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane

CAS RN

64715-85-1
Record name (1R)-2-Methoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64715-85-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AB Smith III, KM Yager, BW Phillips… - Organic …, 2003 - Wiley Online Library
Asymmetric synthesis of diethyl (R)‐(−)‐(1‐amino‐3‐methylbutyl)phosphonate intermediate: (R)‐(−)‐1‐Amino‐1‐phenyl‐2‐methoxyethane (2) intermediate: Diethyl (R)‐(−)‐[1‐((N‐(R)‐(…
Number of citations: 0 onlinelibrary.wiley.com
K Sato, T Koga, K Masuya, K Tanino, I Kuwajima - Synlett, 1996 - thieme-connect.com
An ene reaction of cyclic N-acyliminium salts to introduce carbon side-chain in highly stereoselective manner was developed. Under the influence of TMSOTf, N-benzyl-5-benzoyloxy-2-…
Number of citations: 10 www.thieme-connect.com
EK Dolence, JB Roylance - Tetrahedron: Asymmetry, 2004 - Elsevier
A versatile approach for the synthesis of both protected enantiomers of aziridine 2-phosphonates for use as chiral synthons has been developed. The aziridines arise from either (R)- or (…
Number of citations: 41 www.sciencedirect.com
DB Smithrud, PA Benkovic… - Proceedings of the …, 2000 - National Acad Sciences
Cyclic hexapeptides represent a class of compounds with important, diverse biological activities. We report herein that the antibody 16G3 catalyzes the cyclization of d-Trp-Gly-Pal-Pro-…
Number of citations: 27 www.pnas.org
MD Fletcher - Organophosphorus Reagents, 2004 - books.google.com
1. Introduction A phospho-transfer process is the transfer of a phospho group,[(RO) 2P= O] or derivative thereof, between chemical sites. When this process results in the formation of a …
Number of citations: 2 books.google.com
GMP Guignard - 2016 - diposit.ub.edu
[eng] 1. (R)-Phenylglycinol-derived oxazolopiperidone lactams can be converted to enantiopure open-chain amino ester scaffolds by alkaline hydrolysis of the N-Boc 2-piperidones …
Number of citations: 4 diposit.ub.edu
C GLUCHOWSKI III - 1983 - search.proquest.com
The generation and synthetic utility of azaallyllithium reagents from acyclic imidate esters was described. The acyclic imidate esters 5-15, 18-22, 31-33, 34, 36 and 37 were prepared by …
Number of citations: 3 search.proquest.com
FI MATT HEWD, ET CHER - A Practical Approach in Chemistry - rushim.ru
1. Introduction A phospho-transfer process is the transfer of a phospho group,[(RO) 3P-O] or derivative thereof, between chemical sites. When this process results in the formation of a …
Number of citations: 2 rushim.ru
WH DENT III - 1986 - search.proquest.com
The development of several methods for the generation of unstabilized azomethine ylides and their subsequent chemistry has been carried out. Precursors such as (alpha)-cyano and (…
Number of citations: 0 search.proquest.com
S Azepines - Asymmetric Synthesis of Nitrogen Heterocycles, 2009 - Wiley Online Library
Seven-membered ring nitrogen heterocycles (azepines) together with moremembered substrates, in particular azocines (eight-membered azacycles) and sometimes azonines (nine-…
Number of citations: 4 onlinelibrary.wiley.com

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